3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one
Description
This compound features a thiophene-substituted thiazole core linked via a propan-1-one chain to a 4-(pyridin-2-yl)piperazine moiety. The thiazole-thiophene hybrid core provides a planar heteroaromatic system, while the pyridinyl-piperazine group introduces hydrogen-bonding and π-stacking capabilities. Such structural motifs are common in ligands targeting serotonin receptors (e.g., 5-HT1A) and kinase inhibitors (e.g., CDK9) .
Properties
IUPAC Name |
3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS2/c1-15-22-20(16-5-4-14-26-16)17(27-15)7-8-19(25)24-12-10-23(11-13-24)18-6-2-3-9-21-18/h2-6,9,14H,7-8,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLNHZBRNHRYGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)N2CCN(CC2)C3=CC=CC=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The thiazole core is constructed using the Hantzsch thiazole synthesis :
-
Reagents : α-Chloroketone (2-chloro-1-(thiophen-2-yl)ethan-1-one) and thiourea.
-
Conditions : Reflux in ethanol (12 h, 80°C).
-
Mechanism : Cyclocondensation forms the thiazole ring, with the methyl group introduced via the α-chloroketone.
Intermediate : 2-Methyl-4-(thiophen-2-yl)thiazole-5-carbaldehyde (Yield: 78%).
Propan-1-one Chain Installation
The aldehyde intermediate undergoes Claisen-Schmidt condensation with propan-1-one:
-
Reagents : Propan-1-one, NaOH (catalyst).
-
Conditions : Stirring in ethanol (24 h, 25°C).
-
Product : 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one (Yield: 65%).
Synthesis of the Pyridyl-Piperazine Fragment
Piperazine Functionalization
Piperazine is alkylated with 2-chloropyridine under mild conditions:
Boc Protection (Optional)
To prevent side reactions during coupling, the piperazine nitrogen is protected:
-
Reagents : Boc₂O (di-tert-butyl dicarbonate), DIPEA (base), DCM solvent.
-
Conditions : 4 h at 20°C.
-
Product : tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate (Yield: 97%).
Coupling of Fragments
Nucleophilic Acyl Substitution
The propan-1-one fragment reacts with the pyridyl-piperazine via ketone activation:
Mitsunobu Reaction (Alternative)
For higher regioselectivity:
-
Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃, THF.
-
Conditions : 12 h at 0°C → 25°C.
Optimization and Industrial Considerations
Reaction Condition Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 25°C (Coupling) | ↑ Yield by 15% |
| Solvent | DCM vs. THF | DCM preferred |
| Catalyst | Pd(PPh₃)₄ | ↑ Purity |
Key Finding : Microwave-assisted synthesis reduces coupling time from 48 h to 6 h.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
(a) Benzo[b]thiophene-Based Analogs
- 1-(Benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e)
- Structure : Replaces the thiophene-thiazole core with a benzo[b]thiophene.
- Activity : Exhibits micromolar affinity for 5-HT1A receptors (Ki = 2.30 μM), attributed to electrostatic interactions between the pyridinyl-piperazine and receptor residues .
- Key Difference : The benzo[b]thiophene enhances lipophilicity but reduces metabolic stability compared to the thiazole-thiophene system in the target compound.
(b) Thiazole-Pyrimidine Hybrids (e.g., 12l, 12m)
- 2-(4-(4-Acetylpiperazin-1-yl)phenylamino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile (12l) Structure: Combines a thiazole-pyrimidine core with acetylpiperazine. Activity: Potent CDK9 inhibitor (IC50 < 100 nM) due to pyrimidine’s kinase-binding affinity . Key Difference: The pyrimidine scaffold diverges from the propanone linker in the target compound, altering pharmacokinetic properties.
Piperazine Substituent Variations
(a) 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one
- Structure : Substitutes pyridin-2-yl with 2-methoxyphenyl on piperazine.
- Molecular Weight : 427.6 g/mol (vs. 427.6 g/mol for the target compound, suggesting similar bulk) .
(b) 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(piperidin-1-yl)propan-1-one
Propanol vs. Propanone Derivatives
- 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxy-benzo[b]thiophen-2-yl)-1-propanol (8c) Structure: Propanol analog of benzo[b]thiophene-based compounds. Activity: Reduced 5-HT1A affinity compared to ketone derivatives, highlighting the importance of the propan-1-one linker for receptor interaction .
Key Insights
- Piperazine Substituents : Pyridin-2-yl enhances 5-HT1A binding via hydrogen bonding, while bulkier groups (e.g., methoxyphenyl) may improve pharmacokinetics .
- Core Heterocycles : Thiophene-thiazole offers metabolic stability over benzo[b]thiophene, though the latter provides stronger π-stacking .
- Linker Chemistry: Propan-1-one derivatives show superior receptor affinity compared to propanol analogs .
Biological Activity
The compound 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological evaluations based on recent research findings.
Chemical Structure and Properties
The compound's structure is characterized by a thiazole ring, a piperazine moiety, and a pyridine substituent. Its molecular formula is , with a molecular weight of approximately 329.44 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available precursors. The process may include the formation of the thiazole ring through condensation reactions, followed by the introduction of the piperazine and pyridine groups through alkylation or acylation methods.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including our compound of interest. For instance, compounds with similar structural features have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one | MCF-7 | 5.4 | Apoptosis induction |
| Similar Thiazole Derivative | A549 | 3.8 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
Neuropharmacological Effects
Given the presence of the piperazine moiety, this compound may interact with neurotransmitter receptors, potentially exhibiting anxiolytic or antipsychotic effects. Preliminary receptor binding assays suggest moderate affinity for serotonin (5-HT) and dopamine receptors.
Case Studies
Case Study 1: A study conducted on a series of thiazole derivatives demonstrated that compounds with similar structures to our target exhibited dual agonistic activity on D2 and 5-HT1A receptors, which are crucial in the treatment of schizophrenia and depression. The lead compound showed an EC50 value in the nanomolar range for these receptors, indicating high potency.
Case Study 2: Another investigation into related piperazine derivatives revealed their effectiveness in reducing anxiety-like behaviors in rodent models. These findings support the hypothesis that our compound may also possess similar neuropharmacological benefits.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis typically involves:
- Multi-step organic reactions to assemble the thiazole, thiophene, and piperazine-pyridine moieties.
- Reaction condition optimization : Temperature control (e.g., reflux in ethanol or acetonitrile), solvent selection (polar aprotic solvents for stability), and catalyst use (e.g., acid/base catalysts for cyclization) .
- Purification : Column chromatography or recrystallization to isolate high-purity products .
- Yield enhancement : Microwave-assisted synthesis reduces reaction time and improves yields in analogous compounds .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H/¹³C) confirms structural integrity, including substitution patterns on the thiophene and pyridine rings .
- HPLC monitors reaction progress and ensures purity (>95%) .
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. How is biological activity evaluated in preclinical studies?
- In vitro assays :
- Anticancer : MTT assays using cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Antimicrobial : Disk diffusion or MIC assays against bacterial/fungal strains .
- Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and vehicle controls to validate specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., alkyl chains, aromatic groups) to identify pharmacophores. For example, fluorinated aryl groups enhance membrane permeability in analogous compounds .
- Assay standardization : Use consistent cell lines, incubation times, and endpoint measurements to minimize variability .
- Meta-analysis : Compare data from structurally similar thiazolidinone-pyrazole hybrids to identify trends .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Chemical modifications : Introduce hydrophilic groups (e.g., sulfonates) or reduce logP via shorter alkyl chains .
- Formulation : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance dissolution .
- Prodrug design : Mask hydrophobic moieties with enzymatically cleavable groups (e.g., esters) .
Q. How can computational modeling predict target interactions?
- Molecular docking : Simulate binding to targets (e.g., kinases, GPCRs) using software like AutoDock Vina. Focus on the thiazole-thiophene core’s π-π stacking and hydrogen-bonding potential .
- MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to prioritize candidates .
- QSAR models : Corrogate electronic (e.g., HOMO/LUMO) and steric descriptors with bioactivity data .
Q. What stability challenges arise under physiological conditions?
- pH sensitivity : Degradation at extremes (pH <3 or >10) due to hydrolysis of the thiazolidinone ring .
- Thermal stability : Store at –20°C in inert atmospheres to prevent oxidation of the thiophene moiety .
- Analytical monitoring : Use accelerated stability testing (40°C/75% RH) with HPLC tracking of degradation products .
Q. How can researchers troubleshoot low yields in multi-step synthesis?
- Intermediate characterization : Validate each step with TLC or FT-IR to identify incomplete reactions .
- Catalyst screening : Test alternatives (e.g., Pd/C vs. CuI for cross-coupling) .
- Solvent optimization : Switch from ethanol to DMF for better solubility of hydrophobic intermediates .
Q. Are green chemistry approaches applicable to scaling synthesis?
- Solvent replacement : Use cyclopentyl methyl ether (CPME) or water-miscible ionic liquids to reduce toxicity .
- Catalyst recycling : Immobilize catalysts on silica or magnetic nanoparticles for reuse .
- Microwave assistance : Reduce energy consumption and reaction times by 50–70% in analogous syntheses .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Substituent libraries : Synthesize analogs with varied alkyl chains (C3–C12), halogens, or methoxy groups at the thiophene/piperazine positions .
- Click chemistry : Introduce triazole rings via CuAAC reactions to explore steric effects .
- Bioisosteres : Replace the pyridine ring with quinoline or isoquinoline to modulate target affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
